![molecular formula C15H14ClN3OS3 B2762863 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-99-0](/img/no-structure.png)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as thiazolopyrimidinones, which are bicyclic compounds with two nitrogen atoms in each ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. It contains a thiazolopyrimidinone core, which is a bicyclic structure with two nitrogen atoms in each ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has been focused on the synthesis of novel derivatives involving thiazolo[4,5-d]pyrimidin-7(6H)-one compounds for their potential applications in medicinal chemistry and material science. For instance, new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives have been explored through the condensation and reaction with various reagents, demonstrating the chemical versatility and potential for creating new molecular entities with unique properties (Hassneen & Abdallah, 2003).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. These studies have demonstrated that certain derivatives exhibit promising biological activities, suggesting potential applications in the development of new therapeutic agents. For example, the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents highlights the biological relevance of these compounds (El Azab & Abdel-Hafez, 2015).
Herbicidal Activities
Research into the herbicidal activities of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives has also been conducted, revealing that some compounds show significant inhibition activities against the root growth of rape and barnyard grass. This suggests potential applications in agriculture for the development of novel herbicides (Liang et al., 2007).
Radioprotective and Anticancer Agents
The synthesis of sulfur heterocyclic compounds as potential radioprotective and anticancer agents has been investigated, demonstrating the broad spectrum of biological activities that can be targeted with thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. Some of these compounds have shown significant activities against cancer cells, highlighting their potential in cancer therapy (Ghorab et al., 2006).
Structural and Vibrational Analysis
The structural, vibrational, and quantum chemical analysis of novel antimycobacterial compounds, including derivatives of thiazolo[4,5-d]pyrimidin-7(6H)-one, has provided insights into their stability and activity mechanisms. Such studies are crucial for understanding the interaction of these compounds with biological targets and optimizing their properties for specific applications (Wojciechowski & Płoszaj, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-chloroaniline", "butyl mercaptan", "2-thioxo-2,3-dihydrothiazole", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-2-nitroaniline by nitration of 4-chloroaniline with a mixture of sulfuric and nitric acid.", "Step 2: Reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminophenol using sodium dithionite.", "Step 3: Synthesis of 4-chloro-2-[(butylthio)methyl]aniline by reaction of 4-chloro-2-aminophenol with butyl mercaptan in the presence of potassium carbonate.", "Step 4: Synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole by reaction of 4-chloro-2-[(butylthio)methyl]aniline with 2-thioxo-2,3-dihydrothiazole in the presence of acetic anhydride and sulfuric acid.", "Step 5: Synthesis of 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one by reaction of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole with ethyl acetoacetate, sodium ethoxide, and acetonitrile.", "Step 6: Purification of the final product through recrystallization using a solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
1114617-99-0 |
Produktname |
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Molekularformel |
C15H14ClN3OS3 |
Molekulargewicht |
383.93 |
IUPAC-Name |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



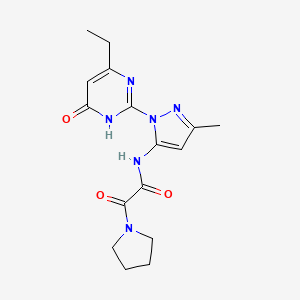
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2762782.png)
![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
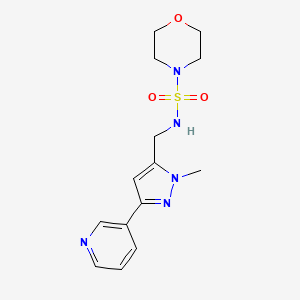
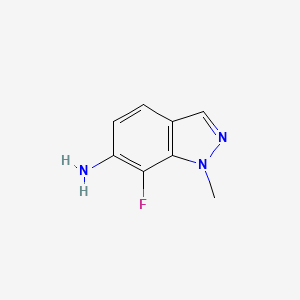
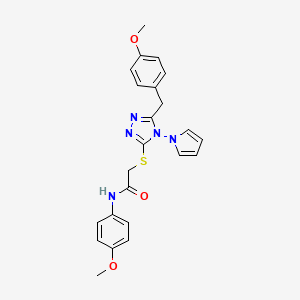

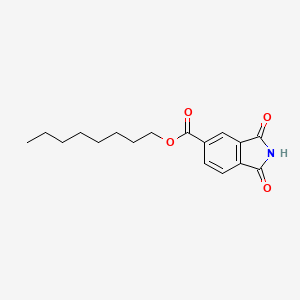

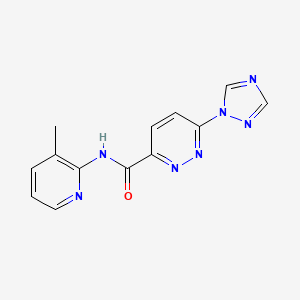
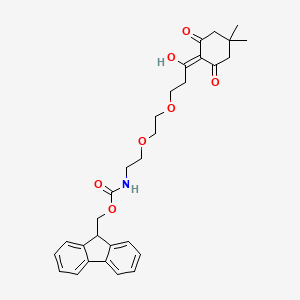
![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)